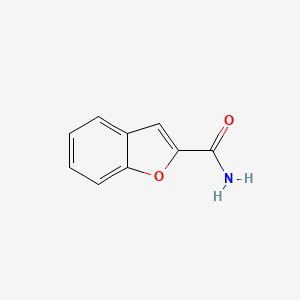

Benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKJIJXBJCOABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350741 | |

| Record name | Benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50342-50-2 | |

| Record name | Benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOFURANCARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-2-carboxamide can be achieved through various methods. One notable approach involves the combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method uses palladium catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysis and transamidation chemistry is particularly advantageous due to its efficiency and modularity, allowing for the generation of structurally diverse benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran-2-carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Substitution reactions, particularly at the C3 position, are common and can be achieved using palladium-catalyzed C–H arylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Palladium acetate, silver acetate, and sodium acetate are commonly used in palladium-catalyzed C–H arylation reactions.

Major Products:

Oxidation: Benzofuran-2-carboxylic acids.

Reduction: Benzofuran-2-carboxamides.

Substitution: C3-arylated benzofuran derivatives.

Scientific Research Applications

Anticancer Applications

Benzofuran-2-carboxamide derivatives have demonstrated promising anticancer properties across various studies:

- Inhibition of Cancer Cell Proliferation : Research indicates that certain benzofuran derivatives exhibit potent antiproliferative activity comparable to established anticancer drugs like doxorubicin. For instance, a study highlighted that specific benzofuran derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating strong inhibitory effects on cell growth .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of critical pathways involved in tumor growth. For example, some derivatives were found to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial in tumorigenesis . Additionally, structure-activity relationship (SAR) analyses suggest that specific functional groups enhance the cytotoxic effects of these compounds .

- Case Study : A series of this compound derivatives were synthesized and evaluated for their activity against Erlich ascites carcinoma (EAC) cells. The results indicated that several compounds exhibited high cytotoxicity, underscoring their potential as anticancer agents .

Immunomodulatory Effects

This compound derivatives have also been explored for their immunomodulatory properties:

- Inhibition of Chemotaxis : Recent findings revealed that certain C4 and C5-substituted benzofuran derivatives effectively inhibited CCL20-induced chemotaxis in human peripheral blood mononuclear cells. This inhibition is relevant for treating autoimmune diseases and inflammatory conditions .

- Potential Therapeutic Applications : The modulation of the CCL20/CCR6 axis suggests that these compounds could be beneficial in managing diseases such as inflammatory bowel disease and colorectal cancer .

Neuroprotective Properties

The neuroprotective potential of this compound has been a focal point in several studies:

- Protection Against Oxidative Stress : Some derivatives have shown significant antioxidant activity, effectively scavenging free radicals and inhibiting lipid peroxidation in neuronal models. This suggests a protective role against neurodegenerative conditions .

- Alzheimer's Disease Research : Benzofuran derivatives are being investigated for their ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. Compounds have demonstrated neuroprotective effects in neuronal cell lines exposed to toxic insults .

Metabolic Effects

This compound derivatives have also been studied for their impact on metabolic disorders:

- Hypolipidemic Activity : Certain compounds have shown efficacy in improving lipid profiles by reducing hypertriglyceridemia and hypercholesterolemia, indicating potential applications in managing dyslipidemia .

Summary Table of Applications

Mechanism of Action

The mechanism of action of benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including:

Enzyme Inhibition: this compound can inhibit specific enzymes involved in disease pathways.

Receptor Binding: The compound can bind to specific receptors, altering cellular signaling and function.

DNA Interaction: this compound can interact with DNA, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzofuran Derivatives

Key Observations :

Structural Analogues with Alternative Ring Systems

Table 2: Non-Benzofuran Analogues

Key Observations :

- Ring Oxygenation : Benzodioxole derivatives (two oxygen atoms) exhibit distinct electronic properties compared to benzofurans, influencing target selectivity .

- Coumarin Derivatives : The lactone ring in coumarins confers anticoagulant activity, a property absent in benzofurans .

Key Observations :

Biological Activity

Benzofuran-2-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, neuroprotective, antioxidant, and hypolipidemic properties.

1. Anticancer Activity

Benzofuran derivatives, including this compound, have shown promising anticancer potential. Various studies have reported their effectiveness against different cancer cell lines.

- Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that certain benzofuran derivatives led to G1 phase arrest by downregulating cyclin D1 and CDK2, while also promoting apoptosis as evidenced by increased cleaved PARP and Bax expression .

- Inhibitory Potency : The compound has demonstrated significant inhibitory potency against human cancer cell lines. For example, a derivative exhibited an IC50 of 45 μM against Huh7 cells after 24 hours and 22 μM after 48 hours .

Case Study: Benzofuran Derivatives

A comparative analysis of various benzofuran derivatives highlighted their cytotoxicity:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 7 | Huh7 | 45 (24h), 22 (48h) | G1 arrest, apoptosis |

| Compound 12 | SiHa | 1.10 | G2/M phase arrest |

| Compound 12 | HeLa | 1.06 | G2/M phase arrest |

These findings indicate that this compound derivatives may serve as potential candidates for anticancer drug development .

2. Neuroprotective and Antioxidant Effects

This compound has also been investigated for its neuroprotective properties.

Neuroprotective Studies

- A series of novel derivatives were synthesized and tested for neuroprotective effects against NMDA-induced excitotoxicity. Among these, compound 1f showed significant protection comparable to memantine, a known NMDA antagonist .

Antioxidant Activity

- The compound has demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. This antioxidant activity is crucial for protecting neuronal cells from oxidative stress .

3. Hypolipidemic Activity

Recent studies have explored the hypolipidemic effects of this compound derivatives.

Effects on Lipid Profiles

Two specific compounds were evaluated for their impact on lipid abnormalities:

| Compound | Effect on Triglycerides | Effect on HDL-C |

|---|---|---|

| Compound 4 | Significant reduction | Increased |

| Compound 5 | Significant reduction | Increased |

These compounds improved lipid profiles in hyperlipidemic rats, suggesting potential therapeutic applications in managing dyslipidemia .

Q & A

Q. Q1. What are the standard synthetic routes for benzofuran-2-carboxamide derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with benzofuran-2-carboxylic acid as the precursor. Key steps include:

- C–H Arylation : Palladium-catalyzed C–H arylation introduces aryl/heteroaryl groups at the C3 position of the benzofuran scaffold. Optimal conditions (e.g., Pd(OAc)₂ catalyst, Ag₂CO₃ oxidant, and DMA solvent at 120°C) achieve yields >80% .

- Transamidation : A one-pot, two-step procedure replaces the 8-aminoquinoline directing group with diverse amines via intermediate N-acyl-Boc-carbamates. This modular step enables rapid diversification of the carboxamide moiety .

Critical Factors : Temperature, solvent polarity, and catalyst loading significantly affect regioselectivity. Impurities often arise from incomplete arylation or Boc-deprotection; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Q2. How can structural characterization of this compound derivatives be optimized using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Analysis : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the C3-aryl proton in this compound derivatives resonates at δ 7.2–7.5 ppm (¹H NMR), while the carboxamide carbonyl appears at ~165 ppm (¹³C NMR) .

- HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Adjusting the mobile phase pH (e.g., 0.1% TFA) resolves co-eluting impurities .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ions, e.g., [M+H]+ for C16H12N2O4 at m/z 296.28 .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced neuroprotective or antioxidant properties?

Methodological Answer:

- Neuroprotection : Derivatives with electron-donating groups (e.g., –OCH₃ at the C3-aryl position) show improved radical scavenging in neuronal models. For example, 3-(4-methoxyphenyl)-benzofuran-2-carboxamide reduced ROS by 60% in SH-SY5Y cells (10 µM, 24h) .

- Antioxidant Activity : Substituents influence redox potential. Compare DPPH assay (measures H-atom transfer) with cyclic voltammetry (electron-transfer capacity). For instance, 3-hydroxyaryl derivatives exhibit higher oxidative stability (Epa = +0.45 V vs. Ag/AgCl) but lower DPPH scavenging (IC50 = 25 µM) than methoxy analogs .

Design Strategy : Balance lipophilicity (logP ~2.5–3.5) and hydrogen-bond donors for blood-brain barrier penetration .

Q. Q4. What experimental strategies resolve contradictions in antioxidant data between in vitro assays and cellular models?

Methodological Answer:

- Assay Selection : DPPH and ABTS assays may overestimate activity due to non-physiological conditions. Complement with cell-based ROS assays (e.g., DCFH-DA in HepG2 cells) .

- Mechanistic Profiling : Use ESR spectroscopy to confirm radical scavenging pathways. For example, 3-nitrophenyl derivatives act via single-electron transfer (SET), while catechol derivatives follow H-atom transfer (HAT) .

- Dosage Considerations : Adjust concentrations to physiologically relevant ranges (1–50 µM) to avoid artifactual effects from high-dose toxicity .

Q. Q5. How can computational methods predict the metabolic stability of this compound derivatives?

Methodological Answer:

- In Silico Tools : Use Schrödinger’s QikProp for ADME prediction. Key parameters include:

- CYP450 inhibition (e.g., CYP3A4 docking scores < −8 kcal/mol indicate high risk).

- Plasma protein binding (<90% for optimal bioavailability) .

- Metabolite Identification : Incubate derivatives with human liver microsomes (HLMs) and analyze via LC-MS/MS. Common metabolic pathways include hydroxylation at the benzofuran ring and N-demethylation of the carboxamide .

Specialized Methodological Considerations

Q. Q6. What in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives in neurodegenerative diseases?

Methodological Answer:

- Rodent Models :

- MPTP-induced Parkinson’s : Administer derivatives (10–50 mg/kg, oral) and assess motor coordination (rotarod test) and dopaminergic neuron survival (TH immunohistochemistry) .

- Scopolamine-induced memory impairment : Use Morris water maze to evaluate cognitive rescue post-treatment (5 mg/kg, i.p.) .

- Biomarker Analysis : Measure plasma levels of GFAP (neuroinflammation) and BDNF (neuroprotection) via ELISA .

Q. Q7. How can regioselective functionalization of the benzofuran scaffold be achieved for targeted drug discovery?

Methodological Answer:

- Directing Groups : Use 8-aminoquinoline to enable Pd-catalyzed C–H arylation at the C3 position. Post-arylation, cleave the directing group via transamidation with primary/secondary amines .

- Halogenation : Introduce Br or I at C5/C6 via electrophilic substitution (e.g., NBS in DMF) for subsequent Suzuki-Miyaura cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.